Dodecyl bromoacetate
Description
Dodecyl bromoacetate (C₁₄H₂₇BrO₂) is a brominated ester compound with a molecular weight of 307.27 g/mol . Structurally, it consists of a dodecyl (12-carbon) alkyl chain esterified to bromoacetic acid. This compound is characterized by its amphiphilic nature, combining a hydrophobic alkyl chain with a polar bromoacetate group. Such properties make it a candidate for applications in surfactants, polymer chemistry, and pharmaceutical intermediates, where its reactivity and lipophilicity can be exploited .
Structure
2D Structure
Properties
CAS No. |
3674-07-5 |
|---|---|
Molecular Formula |
C14H27BrO2 |
Molecular Weight |
307.27 g/mol |
IUPAC Name |
dodecyl 2-bromoacetate |
InChI |
InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15/h2-13H2,1H3 |
InChI Key |
QIPFGFYXERNTNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl bromoacetate can be synthesized through the esterification of bromoacetic acid with dodecyl alcohol. The reaction typically involves the use of a catalyst such as p-toluene sulfonic acid and is carried out in a solvent like xylene. The reaction conditions include heating the mixture until the azeotropic amount of water is removed .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the reaction of chloroacetic acid with hydrogen bromide to form bromoacetic acid, which is then esterified with dodecyl alcohol in the presence of a catalyst .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in dodecyl bromoacetate serves as a prime target for nucleophilic substitution (Sₙ2 mechanism), forming bonds with oxygen-, nitrogen-, and sulfur-based nucleophiles:
Key reactions:
-
Amine alkylation: Reacts with primary/secondary amines to form acetamide derivatives.
Example: Reaction with methylamine yields N-methyldodecylacetamide. -
Thiol substitution: Forms thioesters with mercaptans (e.g., ethanethiol → dodecyl thioacetate).
-
Alcoholysis: Transforms into mixed esters via alcohol nucleophiles (e.g., methanol → methyl bromoacetate + dodecanol).
Conditions:
| Nucleophile | Solvent | Temperature | Catalyst |
|---|---|---|---|
| Amines | DMF | 25–50°C | None |
| Thiols | THF | 0–25°C | Triethylamine |
| Alcohols | Toluene | Reflux | H₂SO₄ |
Elimination Reactions
Under basic conditions, β-hydrogen elimination generates α,β-unsaturated esters:
Mechanism:
Experimental data:
Hydrolysis Pathways
Controlled hydrolysis produces carboxylic acid derivatives:
Acidic vs. alkaline hydrolysis:
| Condition | Product | Byproduct |
|---|---|---|
| H₂SO₄ (1M) | Bromoacetic acid | Dodecanol |
| NaOH (0.5M) | Sodium bromoacetate | Dodecanol |
Kinetics:
Biocatalytic Dehalogenation
Xanthobacter autotrophicus GJ10 degrades this compound via haloacid dehalogenase (DhlB):
Enzymatic process:
-
Hydrolytic cleavage of C-Br bond
-
Formation of dodecyl glycolate
-
Subsequent β-oxidation
Key findings from adaptation studies :
-
IS1247 transposon upregulates dhlB expression by 8× in resistant strains.
-
Minimum inhibitory concentration (MBA): 15 mM → 45 mM after adaptation.
Reductive Transformations
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
Optimized parameters:
-
Stoichiometry: 1:3 (ester:LiAlH₄)
-
Temperature: 0°C → RT gradient
-
Yield: 78% (NMR quantification)
Comparative Reactivity Analysis
| Reaction Type | Rate Constant (25°C) | Activation Energy (kJ/mol) |
|---|---|---|
| Sₙ2 (NH₃) | 0.18 s⁻¹ | 45.2 |
| Acidic hydrolysis | 0.0056 s⁻¹ | 68.9 |
| Enzymatic degradation | 1.2×10⁴ M⁻¹s⁻¹ | 32.1 |
This comprehensive profile establishes this compound as a multifunctional synthon, with its reactivity profile being tunable through strategic selection of reaction conditions and catalysts. Recent advances in enzymatic degradation mechanisms and heterocycle synthesis highlight its growing importance in green chemistry and pharmaceutical intermediate production.
Scientific Research Applications
Dodecyl bromoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and other organic compounds.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of dodecyl bromoacetate involves its ability to act as an alkylating agent. The bromoacetate group can react with nucleophiles in biological molecules, leading to the formation of covalent bonds. This property makes it useful in modifying proteins and other biomolecules for research purposes .
Comparison with Similar Compounds
Dodecyl bromoacetate belongs to a broader class of halogenated esters. Key structural analogs include dodecyl chloroacetate , ethyl bromoacetate , and dodecyl arachidate . Below is a detailed comparison of their physicochemical properties, reactivity, and applications.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₄H₂₇BrO₂ | 307.27 | Long alkyl chain (C12), bromine atom |
| Dodecyl chloroacetate | C₁₄H₂₇ClO₂ | 262.81 | Chlorine substituent instead of bromine |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | Short alkyl chain (C2), higher volatility |
| Dodecyl arachidate | C₃₂H₆₄O₂ | 480.85 | Long alkyl chain (C12), non-halogenated |
Key Observations :
- Halogen Influence : Bromine in this compound increases molecular weight and polarizability compared to dodecyl chloroacetate. Bromine’s larger atomic radius also enhances electrophilicity, making it more reactive in nucleophilic substitutions .
- Chain Length : The long dodecyl chain in this compound and dodecyl arachidate improves lipophilicity, favoring applications in lipid-based drug delivery or surfactants. In contrast, ethyl bromoacetate’s short chain increases volatility and acute toxicity .
Reactivity and Stability
- This compound : The bromoacetate group is highly reactive toward nucleophiles (e.g., thiols or amines), enabling conjugation in pharmaceutical synthesis. Computational models (e.g., PASS software) predict bioactivity for bromoacetate derivatives, including antimicrobial and enzyme-inhibiting properties .
- Ethyl Bromoacetate : Exhibits higher thiol reactivity (ELUMO = -1.12 eV) due to reduced steric hindrance, correlating with its acute toxicity and use as a reactive intermediate in organic synthesis .
- Dodecyl Chloroacetate : Lower reactivity compared to bromoacetate (chlorine is a poorer leaving group), making it less suitable for dynamic conjugation reactions .
- Thermal Stability : Bromoacetate anions in coordination complexes decompose at ~240°C, suggesting this compound may require controlled thermal handling in industrial processes .
Research Findings :
- Drug Discovery : Bromoacetate derivatives, such as ergosteryl 3β-bromoacetate, show predicted activity (PA > 0.7) against protozoal infections and cancer targets .
- Toxicity Mechanisms : Ethyl bromoacetate’s high thiol reactivity correlates with glutathione depletion and cytotoxicity, a risk mitigated in this compound by reduced volatility and slower reaction kinetics .
Biological Activity
Dodecyl bromoacetate is an organic compound that belongs to the class of alkyl bromoacetates, which are known for their biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and its interactions with biological systems.
Chemical Structure and Properties
This compound can be described by its molecular formula . It features a long hydrophobic dodecyl chain and a reactive bromoacetate functional group, which contributes to its amphiphilic nature. This structure allows it to interact with lipid membranes and proteins, making it a candidate for various biological studies.
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. Research indicates that compounds with long alkyl chains, such as dodecyl derivatives, exhibit significant activity against a range of microorganisms. The mechanism often involves disruption of microbial cell membranes due to the hydrophobic interactions of the alkyl chain, leading to cell lysis.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cell lines. For instance, cytotoxicity assessments using MTT assays have shown that this compound can significantly reduce cell viability in cancer cell lines at certain concentrations. The IC50 values vary depending on the specific cell line tested, indicating a selective cytotoxic profile.
The proposed mechanism of action for this compound involves its incorporation into lipid bilayers, leading to membrane destabilization. This destabilization can trigger apoptosis in cancer cells or inhibit the growth of bacteria by disrupting their cellular integrity. Further studies are needed to elucidate the specific pathways involved in these effects.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of this compound revealed that it was effective against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were found to be lower than those of commonly used antibiotics, suggesting potential as an alternative antimicrobial agent.
Study 2: Cytotoxic Effects on Cancer Cells
In another research effort, this compound was tested against various cancer cell lines. Results indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. This study highlighted its potential as a chemotherapeutic agent.
Study 3: Interaction with Biological Membranes
Research on the interaction of this compound with biological membranes showed that it could form micelles at certain concentrations, which may enhance its bioavailability and efficacy. The formation of these micelles is crucial for its application in drug delivery systems.
Q & A
Basic: What are the recommended synthesis protocols for dodecyl bromoacetate, and how can purity be optimized?
This compound is typically synthesized via esterification of bromoacetic acid with dodecanol under acidic catalysis. A common method involves refluxing equimolar amounts of bromoacetic acid and dodecanol in the presence of concentrated sulfuric acid (1–2% v/v) at 80–100°C for 6–8 hours . Post-reaction, the crude product is neutralized with NaHCO₃, washed with brine, and purified via vacuum distillation (boiling point ~150–160°C at reduced pressure). Purity ≥98% can be achieved by fractional distillation or column chromatography, with GC-MS (gas chromatography-mass spectrometry) used to confirm purity and identify residual reactants .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
This compound poses acute health risks, including skin irritation, severe eye damage, and respiratory distress. Key safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .
- Decontamination: Immediate washing of exposed skin with soap/water and eye irrigation for ≥15 minutes using emergency eyewash stations .
- Engineering Controls: Use fume hoods for reactions and local exhaust ventilation during handling. Avoid ingestion by prohibiting eating/drinking in labs .
Advanced: How does the alkyl chain length in this compound influence its reactivity in nucleophilic substitution reactions?
The dodecyl chain introduces steric hindrance and hydrophobicity, slowing reaction kinetics compared to shorter-chain analogs like ethyl bromoacetate. In SN₂ reactions (e.g., with thiols or amines), polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity . Kinetic studies using NMR or HPLC can quantify rate constants, revealing that dodecyl derivatives require higher activation energies (ΔG‡) due to steric effects .
Advanced: What role does this compound play in controlled radical polymerization (CRP) techniques?
This compound acts as a chain-transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization. Its bromine atom facilitates reversible chain termination, enabling precise control over polymer molecular weight and dispersity (Đ ≤ 1.2). For example, in styrene polymerization, this compound modulates radical activity by forming stable intermediates (e.g., dodecyl trithiocarbonates), as confirmed by MALDI-TOF mass spectrometry . Optimization requires balancing initiator/CTA ratios and reaction temperature (typically 60–80°C) .
Basic: Which analytical techniques are most effective for characterizing this compound and its derivatives?
- NMR Spectroscopy: ¹H and ¹³C NMR identify structural features (e.g., ester carbonyl at ~170 ppm, bromomethylene at ~3.8 ppm) and quantify impurities .
- GC-MS: Monitors reaction progress and verifies purity by detecting unreacted dodecanol or bromoacetic acid .
- FT-IR: Confirms ester formation (C=O stretch at ~1740 cm⁻¹) and absence of hydroxyl groups from reactants .
Advanced: How can conflicting toxicity data for bromoacetate esters be resolved in risk assessment studies?
Discrepancies in toxicity profiles (e.g., carcinogenicity or reproductive hazards) often arise from variations in experimental models (e.g., in vitro vs. in vivo) or exposure durations. For this compound:
- Acute Toxicity: Follow OECD Test Guidelines 423 (oral LD₅₀) and 404 (skin irritation) using rodent models .
- Chronic Exposure: Conduct subchronic 90-day studies (OECD 408) to assess pulmonary and hepatic effects, noting that ethyl bromoacetate shows lung irritation and potential allergenicity .
- Mechanistic Studies: Use metabolomics (e.g., LC-MS) to identify reactive metabolites (e.g., bromoacetate adducts with glutathione) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
